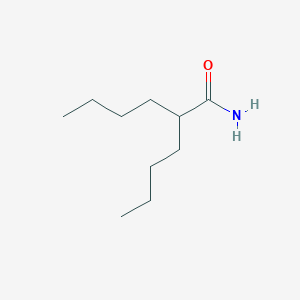
2-Butylhexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylhexanamide is an organic compound with the molecular formula C10H21NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is also known as N-butylhexanamide and has a molecular weight of 171.2798 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
2-Butylhexanamide can be synthesized through various methods. One common method involves the reaction of hexanoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure high yield and purity. The process involves the same basic reaction as in laboratory synthesis but is scaled up and optimized for efficiency. Catalysts such as copper(II) triflate (Cu(OTf)2) can be used to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
2-Butylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hexanoic acid.
Reduction: Butylhexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
2-Butylhexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes
作用机制
The mechanism of action of 2-Butylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
相似化合物的比较
Similar Compounds
Hexanamide: Similar structure but lacks the butyl group.
Butyramide: Similar structure but has a shorter carbon chain.
N-methylhexanamide: Similar structure but has a methyl group instead of a butyl group.
Uniqueness
2-Butylhexanamide is unique due to its specific combination of a butyl group and a hexanamide backbone. This structure provides distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
52922-49-3 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC 名称 |
2-butylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-7-9(10(11)12)8-6-4-2/h9H,3-8H2,1-2H3,(H2,11,12) |
InChI 键 |
XPEOTZMXIWGSAB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


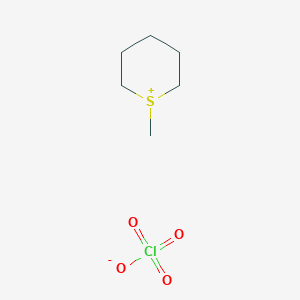

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
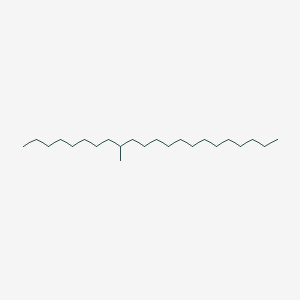
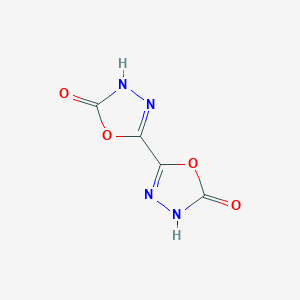
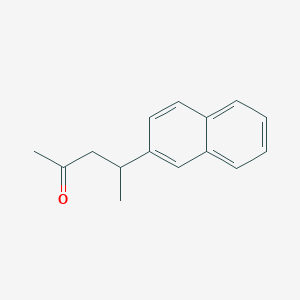
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)

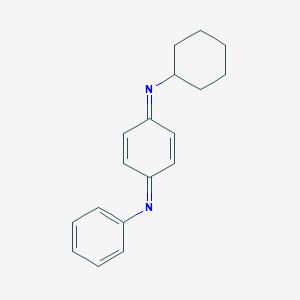
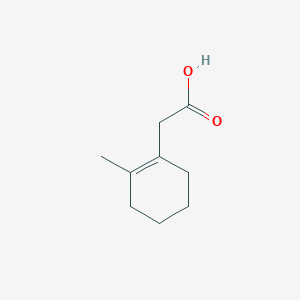
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
